molecular formula C9H7NO B050862 1-(4-Isocyanophenyl)ethanone CAS No. 125192-28-1

1-(4-Isocyanophenyl)ethanone

Cat. No. B050862
CAS RN: 125192-28-1
M. Wt: 145.16 g/mol
InChI Key: HFXQIIKTWJEFDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves novel methods, such as a three-component condensation reaction between an isocyanide, an electron-deficient acetylenic ester, and 2-bromo-1-(4-bromophenyl)ethanone, efficiently providing fully substituted iminolactones without any activation or modification in high yields (Shaabani et al., 2008). This methodology may offer insights into the synthesis of 1-(4-Isocyanophenyl)ethanone by indicating how specific substitutions and reactants can be utilized in its synthesis process.

Molecular Structure Analysis

Crystallographic studies offer a deep dive into the molecular structure of related compounds, providing detailed insights into their spatial arrangement and molecular interactions. For example, the identification of an unexpected by-product in an Ullman's reaction revealed the importance of crystallographic analysis in understanding the structural nuances of such compounds (Manzano et al., 2015). These methodologies are crucial for the molecular structure analysis of this compound, shedding light on its geometrical parameters and potential for forming specific polymorphs.

Chemical Reactions and Properties

The chemical reactivity and interactions of compounds similar to this compound have been explored through various studies, including the synthesis of novel heterocyclic compounds and their characterization. For instance, the synthesis of a novel heterocyclic compound utilizing a standard method and its characterization through crystal XRD and thermal analysis indicate the types of chemical reactions this compound might undergo and its reactive properties (Shruthi et al., 2019).

Physical Properties Analysis

The analysis of physical properties such as crystallography, thermal behavior, and spectroscopy of related compounds provides a foundation for understanding the physical properties of this compound. Studies like the combined crystallographic, thermal, Raman, and computational study on polymorphism and phase transition offer insights into the physical stability, phase behavior, and polymorphism of these compounds (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of compounds similar to this compound have been explored through various spectroscopic and computational methods. Studies focusing on the molecular structure, vibrational frequencies, and electronic transitions provide valuable information on the chemical behavior and reactivity of these compounds. For example, FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking studies reveal the stability, charge transfer, and reactivity of the molecules, which are essential for understanding the chemical properties of this compound (Mary et al., 2015).

properties

IUPAC Name

1-(4-isocyanophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXQIIKTWJEFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332312
Record name 1-(4-isocyanophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125192-28-1
Record name 1-(4-isocyanophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125192-28-1
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